molecular formula C20H23N5O B5523333 N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide

N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide

Cat. No. B5523333
M. Wt: 349.4 g/mol
InChI Key: IKTGOGXEPIZUQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including cyclopropanation processes. For example, Szakonyi et al. (2002) describe the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a remarkable cyclopropanation that can be seen as related to the core structure of the target compound (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been characterized using various spectroscopic techniques. Yao et al. (2022) discuss the crystal structure and DFT study of a triazoline-quinazolinone compound, showcasing advanced methods for determining and analyzing the molecular structure of complex heterocyclic compounds (Yao et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving similar structures often highlight the reactivity of specific functional groups within the molecule. For instance, Chu (1990) describes the synthesis involving regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions, essential for forming the quinoline and triazole components of the compound (Chu, 1990).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, can be deduced from related studies. Campos et al. (2000) provide insight into the conformational analysis and physical properties of bis-quinolinium cyclophanes, which may share physical property characteristics with the target compound (Campos et al., 2000).

Chemical Properties Analysis

Chemical properties, such as reactivity towards other chemical agents, stability under various conditions, and potential for undergoing specific reactions, are critical. The study by Mella, Fasani, and Albini (2001) on the photochemistry of a closely related quinoline derivative provides insights into the chemical stability and reactivity under light exposure, which could be relevant for understanding the chemical properties of the target compound (Mella, Fasani, & Albini, 2001).

Scientific Research Applications

Synthesis and Structural Modifications

Compounds related to N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide are often synthesized to explore their chemical properties and potential applications. For instance, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases innovative approaches to generating doubly constrained ACC derivatives through cyclopropanation processes, offering insights into novel heterocyclic systems (Szakonyi et al., 2002). Additionally, studies on nitrogen-containing heterocyclic compounds have led to the creation of unknown N-unsubstituted 2-alkyl or aryl-1a, 2, 3, 7b-tetrahydro-1H-cyclopropa [c] quinolines, expanding the repertoire of available quinoline derivatives (Sugiura et al., 1979).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of triazole and quinoline derivatives are subjects of considerable interest. Research has shown that certain 1,2,3-triazole derivatives exhibit promising antimicrobial properties, highlighting their potential as therapeutic agents (Holla et al., 2005). Similarly, novel quinoline-3-carboxamide hydrazones with a 1,2,4-triazole or benzotriazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their utility in anticancer research (Korcz et al., 2018).

Biological Properties and Pharmacological Testing

The exploration of biological properties and pharmacological testing of quinoline derivatives is a dynamic area of research. For example, studies on substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids have revealed their antibacterial activity, particularly against Gram-positive bacteria, providing a foundation for the development of new antibiotics (Miyamoto et al., 1995).

Chemical Stability and Interaction Studies

Investigations into the chemical stability and interaction studies of quinoline derivatives with biomolecules offer insights into their potential medical applications. For instance, the binding interaction of novel triazole-coumarin and quinoline compounds with serum albumins has been studied, shedding light on their pharmacokinetic properties and potential as drug candidates (Paul et al., 2019).

properties

IUPAC Name

N-[cyclopropyl-(2-methyl-1,2,4-triazol-3-yl)methyl]-2,3,6-trimethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-11-5-8-16-15(9-11)17(12(2)13(3)23-16)20(26)24-18(14-6-7-14)19-21-10-22-25(19)4/h5,8-10,14,18H,6-7H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTGOGXEPIZUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)NC(C3CC3)C4=NC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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